CBO is a potential reactive metabolite of 1,3-butadiene (BD), a known human carcinogen [, ]. It acts as a bifunctional alkylating agent, readily reacting with biological molecules like DNA and glutathione [, ]. CBO exhibits potent cytotoxicity and genotoxicity, significantly more so than its precursor 1-chloro-2-hydroxy-3-butene (CHB) [, ].
CBO readily reacts with DNA, forming adducts with various nucleobases [, , ]. It primarily targets adenine (dA), forming a major adduct identified as 1,N6-(1-hydroxy-1-chloromethylpropan-1,3-diyl)adenine (A-2D) []. Other adducts include N7-(4-chloro-3-oxobutyl)guanine (CG-2H), 1,N6-(1-hydroxy-1-hydroxymethylpropan-1,3-diyl)adenine (A-1D), 3,N4-(1-hydroxy-1-hydroxymethylpropan-1,3-diyl)-2'-deoxycytidine (dC-1/2), and 1,N2-(3-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-dexoyguanosine (CG-1) [, ]. CBO also reacts with glutathione (GSH) to form mono-GSH and di-GSH adducts [, ].
CBO's cytotoxicity and genotoxicity are attributed to its DNA alkylating ability []. By forming adducts with DNA bases, CBO can interfere with DNA replication and repair, ultimately leading to cell death or mutations []. The fused-ring dA adduct (dA-2) is particularly significant due to its stability in DNA, suggesting a potential role in BD's carcinogenicity [].
CBO's primary application in scientific research is as a model compound for studying the toxicity and carcinogenicity of 1,3-butadiene (BD) [, ]. Its DNA adducts, particularly A-2D, are explored as potential biomarkers for CBO formation after BD exposure in vivo []. Understanding CBO's reactivity and biological effects can provide valuable insights into BD-induced carcinogenesis.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: